6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Overview
Description
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a halogenated heterocyclic compound with the molecular formula C10H12ClNOSi and a molecular weight of 225.75 g/mol . This compound is characterized by the presence of a chloro group and a trimethylsilyl group attached to a furo[3,2-b]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves the reaction of 6-chlorofuro[3,2-b]pyridine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Standard oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the furo[3,2-b]pyridine ring .
Scientific Research Applications
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine
- 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine
- 6-(tert-Butyldimethylsilyloxy)methylfuro[3,2-b]pyridine
Uniqueness
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is unique due to the presence of both a chloro group and a trimethylsilyl group on the furo[3,2-b]pyridine ring.
Properties
IUPAC Name |
(6-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQLUIMCZRXJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674110 | |
Record name | 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-77-9 | |
Record name | 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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